N-(2-fluorophenyl)-3-iodobenzamide
Description
N-(2-Fluorophenyl)-3-iodobenzamide is a halogenated benzamide derivative characterized by a 2-fluorophenyl group attached to the benzamide core via an amide linkage and an iodine atom at the meta position of the benzoyl ring. Benzamides with halogen substituents are widely studied in medicinal and agrochemical research due to their electronic effects, stability, and bioactivity .
Properties
IUPAC Name |
N-(2-fluorophenyl)-3-iodobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FINO/c14-11-6-1-2-7-12(11)16-13(17)9-4-3-5-10(15)8-9/h1-8H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTZHSULHPVJIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)I)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FINO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorophenyl)-3-iodobenzamide typically involves the iodination of a fluorophenyl benzamide precursor. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzamide ring in the presence of an oxidizing agent such as iodine monochloride (ICl) or N-iodosuccinimide (NIS). The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions can enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: N-(2-fluorophenyl)-3-iodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution (SNAr) reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with boronic acids.
Oxidation and Reduction: The amide group can be involved in oxidation or reduction reactions, altering the oxidation state of the nitrogen atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted benzamides .
Scientific Research Applications
Chemistry: N-(2-fluorophenyl)-3-iodobenzamide is used as a building block in organic synthesis, particularly in the development of complex molecules for pharmaceuticals and materials science .
Biology and Medicine: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development. It may exhibit biological activities such as enzyme inhibition or receptor modulation .
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and electronic components .
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-3-iodobenzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity for its molecular targets .
Comparison with Similar Compounds
Structural Variations and Electronic Effects
The table below compares N-(2-fluorophenyl)-3-iodobenzamide with structurally related benzamides:
Key Observations:
Fluorine: The 2-fluorophenyl group in the target compound and increases metabolic stability and lipophilicity compared to non-fluorinated analogs .
Functional Group Modifications: Benzoxazole Integration: Compounds like and incorporate a benzoxazole ring, which may enhance rigidity and π-π stacking interactions in protein binding pockets.
Physicochemical Properties
- Molecular Weight : The target compound (357.12 g/mol) is lighter than benzoxazole-containing analogs (e.g., 458.22 g/mol in ), suggesting better bioavailability.
- Polarity : The presence of electron-withdrawing groups (e.g., iodine, fluorine) increases dipole moments, impacting solubility in polar solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
